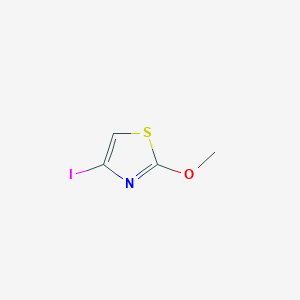
4-ヨード-2-メトキシチアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, 4-iodo-2-methoxy- is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure This compound is a derivative of thiazole, which is known for its versatility and presence in various biologically active molecules
科学的研究の応用
Thiazole, 4-iodo-2-methoxy- has a wide range of applications in scientific research due to its unique chemical properties:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent. Its derivatives have shown activity against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties. Some derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis.
Industry: Utilized in the development of dyes, pigments, and photographic sensitizers. Its reactivity makes it suitable for use in organic electronics and materials science.
作用機序
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including proteins and dna .
Mode of Action
Thiazole derivatives are known to interact strongly with biomolecules such as proteins and dna . This interaction can lead to various biological effects, depending on the specific targets involved.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of pharmacological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . These activities suggest that thiazole derivatives may affect multiple biochemical pathways.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thiazole, 4-iodo-2-methoxy- typically involves the iodination of a methoxy-substituted thiazole precursor. One common method includes the reaction of 2-methoxythiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of Thiazole, 4-iodo-2-methoxy- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction parameters and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Types of Reactions:
Substitution Reactions: Thiazole, 4-iodo-2-methoxy- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Cycloaddition Reactions: The thiazole ring can participate in cycloaddition reactions, forming larger heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Cycloaddition: Dienophiles or dipolarophiles in the presence of catalysts like Lewis acids or transition metal complexes.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido-thiazoles, thio-thiazoles, or amino-thiazoles.
Oxidation Products: Methoxy group oxidation can yield thiazole-2-carboxylic acid or thiazole-2-aldehyde.
Cycloaddition Products: Formation of fused heterocyclic compounds with enhanced biological activity.
類似化合物との比較
Thiazole, 4-iodo-2-methoxy- can be compared with other thiazole derivatives such as:
Thiazole, 2-methoxy-: Lacks the iodine substituent, resulting in different reactivity and biological activity.
Thiazole, 4-chloro-2-methoxy-: Chlorine substitution instead of iodine, which may affect its chemical properties and applications.
Thiazole, 4-bromo-2-methoxy-: Bromine substitution, offering a balance between reactivity and stability compared to iodine and chlorine derivatives.
Uniqueness: The presence of both iodine and methoxy groups in Thiazole, 4-iodo-2-methoxy- imparts unique reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for various biological applications.
特性
IUPAC Name |
4-iodo-2-methoxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INOS/c1-7-4-6-3(5)2-8-4/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPPOSXLMUIGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CS1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2490537.png)
![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2490538.png)
![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2490542.png)
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/new.no-structure.jpg)
![N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2490545.png)
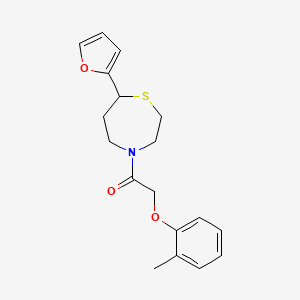
![2-[10-(2,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B2490549.png)
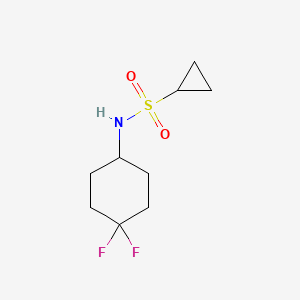
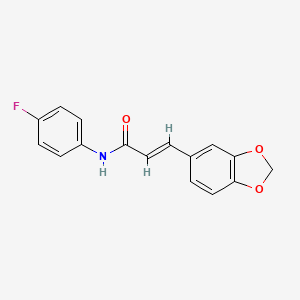
![3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2490552.png)
![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2490553.png)
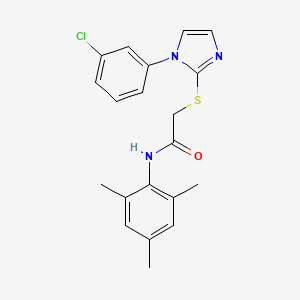
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)
